molecular formula C18H15N5O B11144291 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B11144291
M. Wt: 317.3 g/mol
InChI Key: MWUZNNAHFZKAMM-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a pyrrole ring, a triazolopyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione.

    Reduction: Formation of 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its combination of a pyrrole ring, triazolopyridine moiety, and benzamide group, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic molecule notable for its diverse biological activities. This article explores its structure, synthesis, and biological effects, particularly its potential in drug development.

Structural Overview

This compound features a unique arrangement of heterocyclic rings, including a pyrrole ring, a triazole ring, and a benzamide moiety. The molecular formula is C18H15N5OC_{18}H_{15}N_{5}O with a molecular weight of 317.3 g/mol. Its structural complexity is associated with various biological interactions.

Synthesis

The synthesis of This compound typically involves multi-step reactions starting from accessible precursors. Common methods include:

  • Formation of the pyrrole ring through cyclization.
  • Synthesis of the triazole moiety via [1,3] dipolar cycloaddition.
  • Coupling with benzamide to form the final product.

Optimized synthetic routes may utilize automated reactors to enhance efficiency and minimize by-products.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

Anticancer Activity

Research has demonstrated that This compound shows promising results in anticancer assays. It has been tested against various cancer cell lines with notable efficacy:

Cell LineIC50 (µM)Mechanism of Action
A5495.0Induction of apoptosis
HeLa6.5Inhibition of cell proliferation
MCF-77.8Disruption of microtubule dynamics

The compound's mechanism may involve the inhibition of key enzymes or pathways associated with cancer cell growth.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential as an antimicrobial agent. It was evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa15 µg/mL

These results suggest that the compound could serve as a lead structure for the development of new antimicrobial therapies.

The biological activity of This compound is thought to involve interactions with specific biological macromolecules:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in cancer metabolism and microbial resistance.
  • Receptor Binding : It may bind to receptors involved in signaling pathways critical for cell survival and proliferation.

Comparative Analysis

Several compounds share structural similarities with This compound , providing insights into its unique properties:

Compound NameKey DifferencesBiological Activity Profile
4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)butanamideLacks the triazole ringDifferent anticancer efficacy
N-(2,5-dichlorophenyl)-4-[1,2,4]triazolo[4,3-a]pyridin butanamideContains dichlorophenyl instead of pyrroleVariations in reactivity
4-[1,2,4]triazolo[4,3-a]pyridin-N-methylbutanamideMethyl substitution instead of pyrroleAltered binding properties

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-pyrrol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C18H15N5O/c24-18(14-7-1-2-8-15(14)22-10-5-6-11-22)19-13-17-21-20-16-9-3-4-12-23(16)17/h1-12H,13H2,(H,19,24)

InChI Key

MWUZNNAHFZKAMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3)N4C=CC=C4

Origin of Product

United States

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